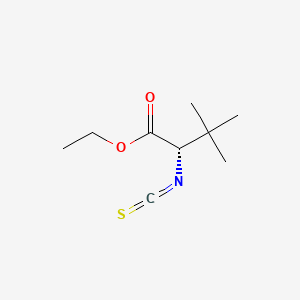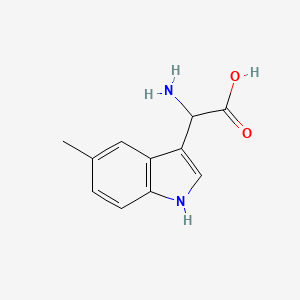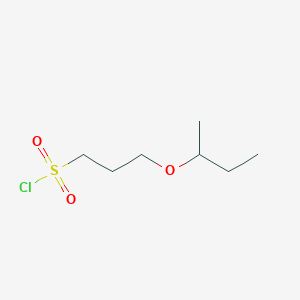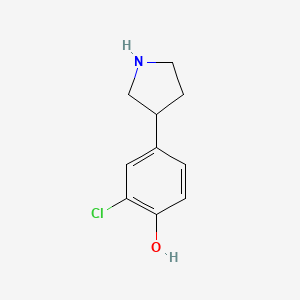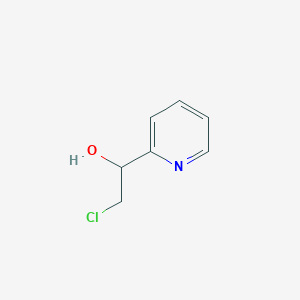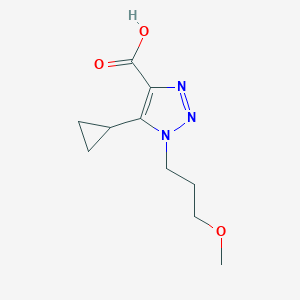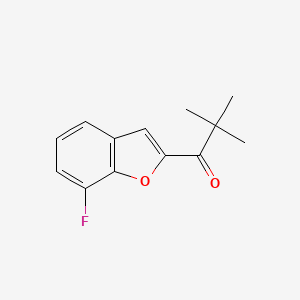
1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorine atom attached to the benzofuran ring and a dimethylpropanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of Dimethylpropanone Group: The final step involves the Friedel-Crafts acylation reaction where the benzofuran derivative is reacted with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
- 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine
- 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one
Comparison: 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone group, which imparts distinct chemical properties compared to its analogs
Propiedades
Fórmula molecular |
C13H13FO2 |
|---|---|
Peso molecular |
220.24 g/mol |
Nombre IUPAC |
1-(7-fluoro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H13FO2/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7H,1-3H3 |
Clave InChI |
FPUDJPZLKMIXIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC2=C(O1)C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide](/img/structure/B13627244.png)
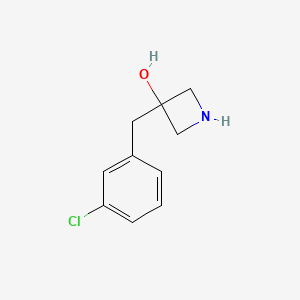
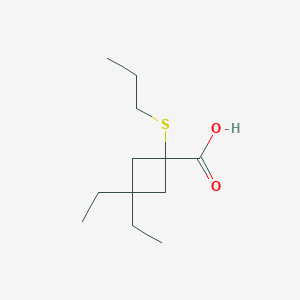
![4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13627274.png)
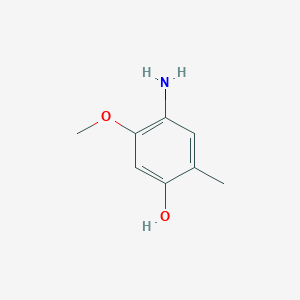
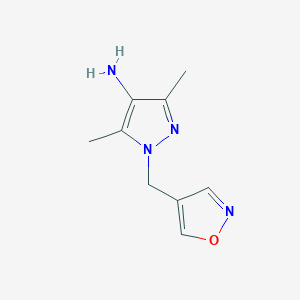
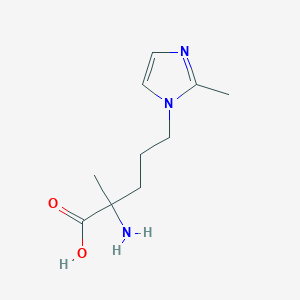
![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
